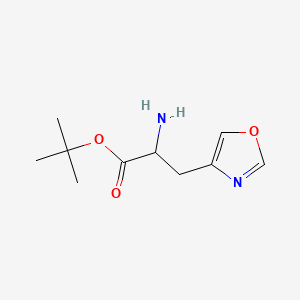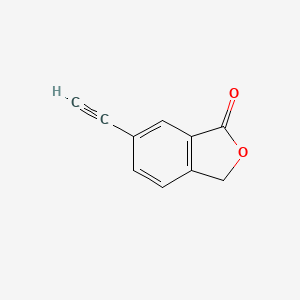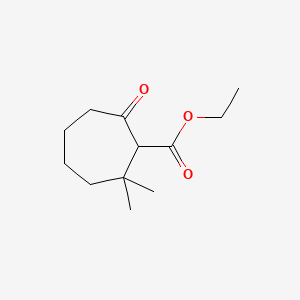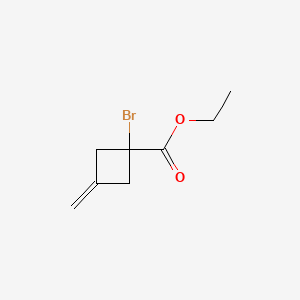![molecular formula C10H18O2 B6608645 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol CAS No. 2866308-24-7](/img/structure/B6608645.png)
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol, commonly known as 7-oxaspiro[3.5]nonan-2-ol or 7-oxo-spiro[3.5]nonan-2-ol, is an organic compound with a molecular formula of C9H16O2. It is a cyclic ether which has been the subject of numerous studies due to its potential applications in a variety of areas. 5]nonan-2-ol, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
7-oxaspiro[3.5]nonan-2-ol has been studied for a variety of applications in scientific research. For example, it has been used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on the human body. Additionally, it has been used in the synthesis of other compounds, such as polymers and polyketones.
Mécanisme D'action
The mechanism of action of 7-oxaspiro[3.5]nonan-2-ol is not yet fully understood. However, it is believed that the compound is able to interact with proteins and other molecules, forming a complex that can then interact with other molecules. This interaction can lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-oxaspiro[3.5]nonan-2-ol are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that 7-oxaspiro[3.5]nonan-2-ol may be able to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 7-oxaspiro[3.5]nonan-2-ol in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively non-toxic, making it safe to handle in the lab. However, the compound is relatively unstable and can be easily degraded by light or heat. Additionally, it can be difficult to quantify the amount of 7-oxaspiro[3.5]nonan-2-ol present in a sample, making it difficult to accurately measure its effects.
Orientations Futures
The future of 7-oxaspiro[3.5]nonan-2-ol research is promising. Further research into the compound’s mechanism of action and its biochemical and physiological effects could lead to new applications in medicine and other fields. Additionally, further research into the synthesis of the compound could lead to new methods of production and purification. Finally, further research into the quantification of the compound could lead to more accurate measurements of its effects.
Méthodes De Synthèse
7-oxaspiro[3.5]nonan-2-ol is typically synthesized by the reaction of 2-methyl-2-butanol with sulfuric acid. This reaction is catalyzed by an acid and proceeds with the formation of a cyclic ether. The reaction is typically carried out at a temperature of around 80-90°C, and the resulting product is then purified by distillation.
Propriétés
IUPAC Name |
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-10(3-4-12-9)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYBQWMHZXHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)

![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)


